molecular formula C16H16N2 B1267795 2-Benzyl-5,6-dimethyl-1h-benzimidazole CAS No. 58506-60-8

2-Benzyl-5,6-dimethyl-1h-benzimidazole

Cat. No. B1267795
CAS RN: 58506-60-8
M. Wt: 236.31 g/mol
InChI Key: OMNBEKIHRZTXSS-UHFFFAOYSA-N
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Description

“2-Benzyl-5,6-dimethyl-1h-benzimidazole” is a derivative of benzimidazole1. Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole1. The 2-Benzyl-5,6-dimethyl-1h-benzimidazole consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms2.



Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-Benzyl-5,6-dimethyl-1h-benzimidazole”, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions3. The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS3.



Molecular Structure Analysis

The molecular formula of “2-Benzyl-5,6-dimethyl-1h-benzimidazole” is C16H16N24. The InChI string is InChI=1S/C16H16N2/c1-11-8-14-15(9-12(11)2)18-16(17-14)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)4. The Canonical SMILES is CC1=CC2=C(C=C1C)N=C(N2)CC3=CC=CC=C34.



Chemical Reactions Analysis

Benzimidazole, the core structure of “2-Benzyl-5,6-dimethyl-1h-benzimidazole”, is a base and can be deprotonated with stronger bases1. The imine can be alkylated and also serves as a ligand in coordination chemistry1.



Physical And Chemical Properties Analysis

The molecular weight of “2-Benzyl-5,6-dimethyl-1h-benzimidazole” is 236.31 g/mol4. The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 14. The Rotatable Bond Count is 24. The Exact Mass is 236.131348519 g/mol4. The Topological Polar Surface Area is 28.7 Ų4. The Heavy Atom Count is 184.


Scientific Research Applications

Antitubercular Properties

2-Benzyl-5,6-dimethyl-1H-benzimidazole derivatives have demonstrated significant antitubercular properties. A study by Gobis et al. (2015) synthesized a series of these compounds and found that certain derivatives showed high tuberculostatic activity against Mycobacterium tuberculosis strains, with minimal inhibitory concentrations ranging from 0.8 to 6.2 µg/mL. This suggests their potential as novel, selective anti-tubercular agents (Gobis et al., 2015).

DNA Interactions and Anticancer Activity

Bhattacharya and Chaudhuri (2008) discussed the properties of benzimidazole derivatives in relation to their interaction with DNA and interference with DNA-associated processes. This research highlights the significance of 2-Benzyl-5,6-dimethyl-1H-benzimidazole in the development of anticancer drugs (Bhattacharya & Chaudhuri, 2008).

Antimicrobial and Antioxidant Activities

Sindhe et al. (2016) synthesized compounds using 2-amino-5,6-dimethyl-1H-benzimidazole and found that these compounds exhibited promising antimicrobial activity against various microorganisms and notable antioxidant properties. This study underscores the utility of these compounds in developing potent biologically active agents (Sindhe et al., 2016).

Influenza Virus Inhibition

A study by Tamm et al. (1954) found that certain benzimidazole derivatives, including 5,6-dimethyl-1-alpha;-D-ribofuranosylbenzimidazole, were effective in inhibiting influenza virus multiplication in various in vitro models. This research presents potential therapeutic applications for influenza treatment (Tamm et al., 1954).

Safety And Hazards

The safety and hazards of “2-Benzyl-5,6-dimethyl-1h-benzimidazole” are not well-documented. However, it is important to handle all chemicals with care and appropriate safety measures.


Future Directions

Benzimidazole derivatives have been intensively studied for their therapeutic applications6. The presence of substituent groups in their structures can influence their bioactivity against various cancer cell lines3. Therefore, “2-Benzyl-5,6-dimethyl-1h-benzimidazole” and similar compounds may have potential applications in the development of new therapeutic agents.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-benzyl-5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-11-8-14-15(9-12(11)2)18-16(17-14)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNBEKIHRZTXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303866
Record name 2-benzyl-5,6-dimethyl-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5,6-dimethyl-1h-benzimidazole

CAS RN

58506-60-8
Record name 5,6-Dimethyl-2-(phenylmethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58506-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 163083
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163083
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163083
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyl-5,6-dimethyl-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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